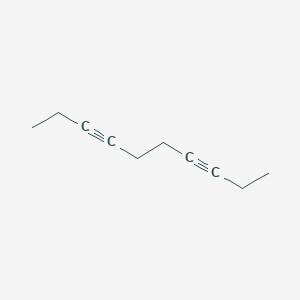![molecular formula C10H19NO B13091069 3-[(3-Methylcyclohexyl)oxy]azetidine](/img/structure/B13091069.png)
3-[(3-Methylcyclohexyl)oxy]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Methylcyclohexyl)oxy]azetidine is a chemical compound with the molecular formula C10H19NO It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Methylcyclohexyl)oxy]azetidine typically involves the reaction of 3-methylcyclohexanol with azetidine under specific conditions. One common method is the use of a base such as potassium carbonate in a solvent like acetonitrile or methanol at elevated temperatures (around 60°C) for several hours .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: 3-[(3-Methylcyclohexyl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the azetidine ring can be opened or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
3-[(3-Methylcyclohexyl)oxy]azetidine has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a scaffold for drug development.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 3-[(3-Methylcyclohexyl)oxy]azetidine involves its interaction with various molecular targets, depending on its application. In polymer chemistry, it acts as a monomer that can undergo ring-opening polymerization to form polyamines . In biological systems, its activity may involve binding to specific enzymes or receptors, although detailed mechanisms are still under investigation.
Comparación Con Compuestos Similares
Aziridines: These are three-membered nitrogen-containing heterocycles that are more strained and reactive than azetidines.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles that are less strained and more stable than azetidines.
Uniqueness: 3-[(3-Methylcyclohexyl)oxy]azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a cyclohexyl group and an azetidine ring makes it a versatile intermediate for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C10H19NO |
|---|---|
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
3-(3-methylcyclohexyl)oxyazetidine |
InChI |
InChI=1S/C10H19NO/c1-8-3-2-4-9(5-8)12-10-6-11-7-10/h8-11H,2-7H2,1H3 |
Clave InChI |
RFHNJHRRSMQJKA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)OC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


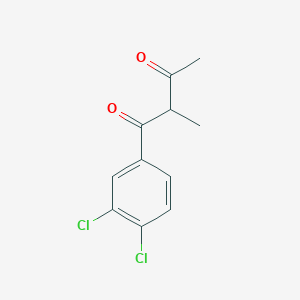
![tert-Butyl 3-amino-6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13090997.png)
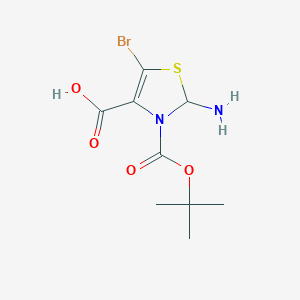
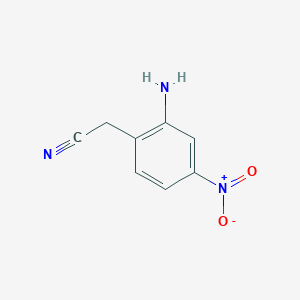

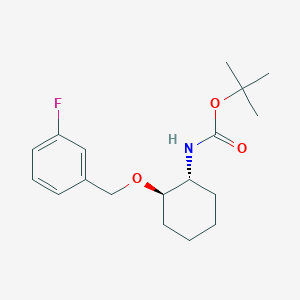


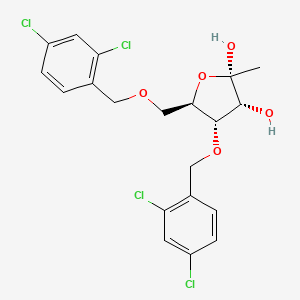

![tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B13091033.png)

